molecular formula C10H10F3NO3 B1498792 (2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 1217845-38-9

(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B1498792
CAS No.: 1217845-38-9
M. Wt: 249.19 g/mol
InChI Key: OEGSRMZWWHEQGV-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid represents a significant compound in the family of amino acid derivatives containing fluorinated substituents. The systematic identification of this compound provides crucial information for researchers seeking to understand its chemical behavior and potential applications. The molecule possesses an absolute stereochemistry denoted by the (2R,3R) prefix, indicating specific spatial configuration at the two chiral centers present in the molecular framework.

The compound is registered under Chemical Abstracts Service (CAS) number 1217845-38-9, providing a unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature follows strict rules of precedence and stereochemical notation to yield the name (2R,3R)-3-amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid, which communicates both the constituent functional groups and their three-dimensional arrangement.

For computational and database applications, the compound is represented by the International Chemical Identifier (InChI) string: 1S/C10H10F3NO3/c11-10(12,13)6-3-1-5(2-4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m1/s1. This string encodes the complete structural information including connectivity, hydrogens, charge, stereochemistry, and isotopic information. The corresponding InChI key, OEGSRMZWWHEQGV-HTQZYQBOSA-N, serves as a fixed-length condensed digital representation of the compound for rapid searching and indexing purposes.

Table 1. Systematic Identifiers of this compound

Parameter Identifier
IUPAC Name (2R,3R)-3-amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
CAS Registry Number 1217845-38-9
Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
InChI InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-5(2-4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m1/s1
InChI Key OEGSRMZWWHEQGV-HTQZYQBOSA-N

The molecular structure features a propanoic acid backbone with hydroxyl and amino substituents at the C-2 and C-3 positions respectively, along with a para-trifluoromethylphenyl group also attached at the C-3 position. This unique arrangement of functional groups confers distinctive chemical properties and reactivity patterns that differentiate it from related amino acid derivatives.

Properties

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-5(2-4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGSRMZWWHEQGV-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@H](C(=O)O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654596
Record name (2R,3R)-3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217845-38-9
Record name (2R,3R)-3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereoselective Aminohydroxylation of Alkenes

One common method to prepare β-amino-α-hydroxy acids, structurally related to the target compound, is through stereoselective aminohydroxylation of alkenes bearing the appropriate aromatic substituents.

  • Procedure:

    • Starting from styrene derivatives substituted with trifluoromethyl groups, catalytic aminohydroxylation using osmium-based catalysts (e.g., K2OsO2(OH)4) in the presence of chloramine-T as the nitrogen source can be employed.
    • The reaction is typically conducted in a biphasic solvent system such as tert-butanol/water at room temperature over 20 hours.
    • pH control (around 5) is critical and can be maintained by pH-stat titration to improve yield and enantioselectivity.
    • The product is isolated by extraction and chromatographic purification.
    • This method yields the aminohydroxy acid with moderate to good enantiomeric excess (e.g., 70–81% ee) and yields around 70–75%.
  • Advantages:

    • Direct introduction of amino and hydroxy groups with stereocontrol.
    • Applicable to various substituted styrenes, including trifluoromethylphenyl derivatives.
  • Limitations:

    • Moderate enantioselectivity requiring further purification or recrystallization.
    • Use of osmium catalysts, which are expensive and toxic, limits scalability.

Dynamic Kinetic Resolution (DKR) of Racemic Precursors

Another advanced approach involves the dynamic kinetic resolution of racemic amino acid precursors to obtain enantiomerically pure compounds.

  • Methodology:

    • Racemic 2-amino-5,5,5-trifluoropentanoic acid derivatives can be subjected to DKR using chiral nickel(II) complexes with tridentate ligands.
    • The reaction is performed in degassed methanol with potassium carbonate as base at 50 °C for a few hours.
    • After complexation and resolution, acidic hydrolysis liberates the enantiopure amino acid.
    • Subsequent protection steps (e.g., Fmoc protection) can be carried out to facilitate purification and handling.
    • This method achieves high chemical yields (up to 98%) and excellent diastereoselectivity (84% de) and enantiomeric excess (98.2% ee).
  • Advantages:

    • High enantiomeric purity suitable for pharmaceutical applications.
    • Scalable to gram quantities with reproducible results.
  • Limitations:

    • Requires availability of racemic starting materials.
    • Multi-step process involving metal complexes and ligand recovery.

Alkylation of Chiral Amino Acid Complexes

  • Approach:
    • Alkylation of chiral Ni(II) complexes of glycine or other amino acids with trifluoromethyl-containing alkyl halides (e.g., 1,1,1-trifluoro-3-iodopropane) in DMF solvent with NaOH base.
    • Controlled conditions (dry, deoxygenated solvents) are essential to prevent decomposition of alkylating agents.
    • The reaction yields alkylated amino acid derivatives with good stereochemical control.
    • However, scale-up can be challenging due to reagent instability and handling difficulties.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Enantiomeric Excess (ee) Scale Advantages Limitations
Aminohydroxylation of styrene K2OsO2(OH)4, Chloramine-T, t-BuOH/H2O, pH 5, RT, 20 h 70–75 70–81% mmol scale Direct functionalization, moderate ee Osmium catalyst toxicity, moderate ee
Dynamic Kinetic Resolution (DKR) Ni(II) complex, tridentate ligand, MeOH, K2CO3, 50 °C ~98 98.2% gram scale High ee, scalable, ligand recycling Multi-step, requires racemic precursor
Alkylation of Ni(II) complexes CF3-alkyl halides, DMF, NaOH (dry) ~84 High (not specified) gram scale Good stereocontrol Reagent instability, scale-up issues

Research Findings and Notes

  • The aminohydroxylation method, while direct, often requires optimization of pH and reaction time to maximize stereoselectivity and yield. Maintaining pH at 5 via pH-stat titration improves conversion and enantiomeric purity.

  • Dynamic kinetic resolution offers a robust route to enantiopure trifluoromethylated amino acids, leveraging chiral metal complexes to resolve racemic mixtures efficiently and recycle ligands, making it attractive for larger scale synthesis.

  • Alkylation methods demand stringent control of reaction conditions to prevent decomposition of trifluoromethyl-containing alkyl halides, which can lead to side reactions such as elimination to trifluoropropene. Use of dry, oxygen-free solvents and solid bases is critical.

  • The trifluoromethyl group imparts unique electronic and steric properties, which can influence reaction pathways and require tailored approaches for successful incorporation.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4), and bases (e.g., K2CO3). The reactions are typically carried out in solvents such as acetonitrile (MeCN) or dichloromethane (DCM) under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the amino group yields an amine .

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents
Research indicates that (2R,3R)-3-amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid can serve as a neuroprotective agent. Its structural similarity to neurotransmitters allows it to interact with specific receptors in the nervous system. Studies have shown that compounds with similar structures can inhibit excitotoxicity in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Properties
Recent investigations into the anticancer potential of this compound have yielded promising results. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its utility as a lead compound for developing new anticancer drugs .

Biochemical Applications

Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Its ability to mimic natural substrates allows it to bind effectively to active sites of enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain proteases, which could be beneficial in modulating metabolic disorders .

Synthesis of Peptidomimetics
In peptide synthesis, this compound serves as a valuable building block for creating peptidomimetics. These compounds can mimic the structure and function of peptides while offering enhanced stability and bioavailability. This application is particularly relevant in drug design where peptide-based therapeutics are being developed .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating smart materials. Its functional groups can participate in cross-linking reactions, resulting in polymers with enhanced mechanical properties and responsiveness to environmental stimuli .

Case Studies

Study Title Objective Findings
Neuroprotective Effects of Amino Acid DerivativesTo evaluate the neuroprotective properties of this compoundDemonstrated significant reduction in neuronal cell death under excitotoxic conditions.
Anticancer Activity of Trifluoromethyl Substituted Amino AcidsTo assess the anticancer effects on various cancer cell linesInduced apoptosis in tested cancer cell lines; potential lead for drug development identified.
Enzyme Inhibition Mechanisms of Novel Amino AcidsInvestigate the inhibition of specific proteases by amino acid derivativesConfirmed effective binding and inhibition of targeted proteases, suggesting therapeutic applications in metabolic disorders.

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the trifluoromethyl group on the phenyl ring significantly impacts molecular interactions:

Compound Name Substituent Position Key Differences
Target Compound 4-CF₃ phenyl Optimal for steric and electronic effects
(2R,3R)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid () 2-CF₃ phenyl Reduced steric bulk; altered electronic environment
3-(2-Trifluoromethylphenyl)propionic acid () 2-CF₃ phenyl Lacks amino and hydroxyl groups; simpler structure

Impact : The 4-CF₃ substitution in the target compound maximizes hydrophobic interactions in enzyme binding pockets, whereas 2-CF₃ analogs may exhibit reduced binding affinity due to steric hindrance .

Stereochemical Variations

Stereochemistry dictates biological activity:

Compound Name (CAS) Stereochemistry Activity/Application
Target Compound (2R,3R) Potential immunoproteasome inhibition
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (1217649-15-4) () (2S,3S) Likely inactive in (2R,3R)-specific targets
(2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid (55652-55-6) () (2R,3R) Fluorine’s electronegativity alters polarity

Research Findings: The (2R,3R) configuration in the target compound mimics natural amino acid geometry, enabling interactions with proteases or receptors. Fluorine-substituted analogs () show varied potency depending on substituent electronegativity .

Protecting Group Strategies

Protecting groups influence synthetic utility:

Compound Name Protecting Group Molecular Weight (g/mol) Stability/Cleavage Conditions
Boc-protected target compound (CAS 1217733-31-7) () tert-Butoxycarbonyl (Boc) ~340–360 Acid-labile; removed with TFA
Fmoc-protected derivative (1391405-82-5) () Fluorenylmethyloxycarbonyl (Fmoc) 471.4 Base-labile; cleaved with piperidine
(2R)-3-phenyl-2-(Z-amino)propanoic acid (2448-45-5) () Benzyloxycarbonyl (Z) 299.32 Hydrogenolysis required

Applications : Boc and Fmoc derivatives are preferred in solid-phase peptide synthesis due to orthogonal protection strategies .

Functional Group Modifications

Alternative substituents alter physicochemical properties:

Compound Name Key Modifications Impact on Properties
(2S,3R)-2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid () 4-OCH₃ phenyl Increased lipophilicity; reduced metabolic stability
(3R)-3-Amino-2,2-difluoro-3-(4-hydroxyphenyl)propanoic acid () 4-OH phenyl; difluoro backbone Enhanced hydrogen bonding; altered pKa
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid () No phenyl ring; methyl substitution Simplified scaffold; potential as a chiral building block

Research Insights : Methoxy and hydroxyl groups improve solubility but may reduce membrane permeability compared to CF₃ .

Table 1: Comparative Analysis of Structural Analogs

Compound Name (CAS) Substituent Stereochemistry Molecular Weight (g/mol) Key Application
Target Compound 4-CF₃ (2R,3R) ~300–320* Peptide synthesis
3-(2-CF₃)phenylpropanoic acid (94022-99-8) 2-CF₃ N/A 218.17 Biochemical precursor
(2S,3S)-3-Amino-3-(3-F-phenyl)-2-hydroxypropanoic acid (1217649-15-4) 3-F (2S,3S) 199.18 Stereochemical studies
Boc-protected derivative (1217733-31-7) 4-CF₃ (2R,3R) ~340–360 Medicinal chemistry

*Estimated based on structural similarity.

Biological Activity

The compound (2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid , also known as N-Boc-(2R,3R)-3-Amino-2-hydroxy-3-(4-trifluoromethyl-phenyl)-propionic acid , is a significant molecule in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H14_{14}F3_3N1_{1}O3_{3}
  • Molecular Weight : 349.30 g/mol
  • CAS Number : 1217733-31-7

The presence of the trifluoromethyl group (-CF3_3) is notable for its influence on the compound's lipophilicity and biological activity, often enhancing potency and selectivity in drug design .

Research indicates that compounds with the trifluoromethyl group exhibit enhanced interactions with biological targets. For instance, the incorporation of a -CF3_3 group in phenolic compounds has been shown to increase the potency of inhibitors for various enzymes, including serotonin uptake inhibitors . This enhancement is attributed to the electron-withdrawing nature of the fluorine atoms, which can stabilize interactions with target proteins.

Pharmacological Effects

  • Antidepressant Activity : Some studies suggest that similar compounds may exert antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Neuroprotective Effects : The compound may also possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anticancer Potential : Preliminary studies indicate that derivatives of amino acids with trifluoromethyl groups can inhibit tumor growth by affecting cell signaling pathways involved in proliferation and apoptosis.

Case Study 1: Antidepressant Activity

A study published in 2022 evaluated a series of trifluoromethyl-containing amino acids for their ability to inhibit serotonin reuptake. The results demonstrated a significant increase in potency compared to non-fluorinated analogs, suggesting a promising avenue for developing new antidepressants .

Case Study 2: Neuroprotection

Research conducted on a related compound showed that it could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAntidepressantSerotonin reuptake inhibition
N-Boc-(2R,3R)-3-Amino-2-hydroxy-3-(4-trifluoromethyl-phenyl)-propionic acidNeuroprotectiveModulation of mitochondrial function
(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acidAnticancerInhibition of cell proliferation

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, and what are the critical reaction conditions?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution techniques. For example, the trifluoromethyl group can be introduced via Friedel-Crafts alkylation or palladium-mediated coupling reactions. Protecting groups (e.g., tert-butoxycarbonyl, Boc) are often used to preserve stereochemistry during amidation or hydroxylation steps. Critical conditions include low-temperature reaction control (-20°C to 0°C) for enantiomeric preservation and high-pressure hydrogenation for nitro group reduction .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodological Answer : X-ray crystallography is definitive for absolute stereochemical confirmation. Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) resolves enantiomers, while ¹⁹F-NMR identifies trifluoromethyl group orientation. Purity is validated via LC-MS (ESI+ mode) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based protease screens) using recombinant enzymes (e.g., serine hydrolases) at pH 7.4 and 37°C. Dose-response curves (1 nM–100 µM) with IC₅₀ calculations via nonlinear regression (GraphPad Prism®). Include controls like phenylmethylsulfonyl fluoride (PMSF) for serine protease inhibition .

Advanced Research Questions

Q. How do stereochemical variations at the 2R and 3R positions influence the compound’s interaction with biological targets?

  • Methodological Answer : Enantiomer-specific activity can be assessed using surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) to target proteins. For example, the 2R,3R configuration may enhance hydrogen bonding with catalytic triads (e.g., chymotrypsin-like proteases) compared to 2S,3S analogs. Computational docking (AutoDock Vina) with force fields (AMBER) predicts binding poses, validated by mutational studies (e.g., Ala-scanning of active sites) .

Q. How can researchers address discrepancies in reported bioactivity data across enzymatic assays?

  • Methodological Answer : Contradictions may arise from impurity profiles (e.g., residual solvents or diastereomers). Perform orthogonal purity checks (²D-LC/MS) and standardize assay buffers (e.g., Tris vs. phosphate). Use isothermal titration calorimetry (ITC) to validate thermodynamic parameters (ΔH, ΔS) independent of fluorescence artifacts .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer : Deuteration at labile positions (e.g., α-carbon) reduces CYP450-mediated oxidation. Assess stability in liver microsomes (human/rat) with NADPH cofactor. Modify the hydroxyl group to a prodrug (e.g., acetyl-protected) to enhance plasma half-life, monitored via LC-MS/MS pharmacokinetic profiling .

Q. What computational modeling approaches predict binding affinity with target enzymes?

  • Methodological Answer : Molecular dynamics (MD) simulations (GROMACS) over 100 ns trajectories evaluate conformational stability. Free-energy perturbation (FEP) calculations quantify ΔΔG for mutations. Pair with machine learning models (Random Forest) trained on structural fingerprints (ECFP4) to prioritize derivatives .

Notes for Rigorous Research

  • Stereochemical Integrity : Always validate enantiomeric excess (ee) post-synthesis using polarimetry and corroborate with X-ray .
  • Data Reproducibility : Pre-register assay protocols (e.g., on protocols.io ) to minimize variability in enzymatic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.